molecular formula C22H17N3O4 B2539805 ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate CAS No. 303995-10-0

ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2539805
CAS No.: 303995-10-0
M. Wt: 387.395
InChI Key: WGQROCJVFHFAKE-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines elements of pyridine, chromene, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with a pyridine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

Ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.

    Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-2-[(E)-2-(pyridin-2-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate
  • Ethyl 5-oxo-2-[(E)-2-(pyridin-4-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate

Uniqueness

Ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate is unique due to its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-2-28-22(27)16-12-17-20(26)15-7-3-4-8-19(15)29-21(17)25-18(16)9-11-24-14-6-5-10-23-13-14/h3-13,24H,2H2,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQROCJVFHFAKE-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C=CNC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)/C=C/NC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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